molecular formula C8H4ClIN2 B3237368 2-Chloro-6-iodoquinazoline CAS No. 1388040-50-3

2-Chloro-6-iodoquinazoline

Cat. No.: B3237368
CAS No.: 1388040-50-3
M. Wt: 290.49 g/mol
InChI Key: LAUKCAVOBZFWQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-iodoquinazoline (CAS 1388040-50-3) is a versatile and high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound features two distinct halogen substituents—chlorine and iodine—that allow for sequential and regioselective cross-coupling reactions, enabling the efficient synthesis of complex, polycarbo-substituted quinazoline libraries for biological evaluation . Its primary research value lies in its role as a key precursor for developing novel therapeutic agents. Quinazoline derivatives are extensively investigated for their potent anticancer properties. This compound serves as a core intermediate in synthesizing small molecules that act as multi-targeted tyrosine kinase inhibitors, particularly against pivotal targets like the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Such inhibitors are a promising strategy for blocking tumor growth and angiogenesis. Recent studies have designed iodoquinazoline derivatives as dual inhibitors of EGFR T790M and VEGFR-2, showing potent antiproliferative activity against various human cancer cell lines . Beyond oncology, this compound is a valuable scaffold for creating antimicrobial agents. Structure-activity relationship (SAR) studies consistently indicate that introducing a halogen atom, such as iodine, at the 6-position of the quinazoline ring can significantly enhance antibacterial and antifungal activity . Derivatives have demonstrated broad-spectrum activity, with particular efficacy against Gram-positive bacterial strains . This product is intended for research purposes only in chemical and pharmaceutical laboratories. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-iodoquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClIN2/c9-8-11-4-5-3-6(10)1-2-7(5)12-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAUKCAVOBZFWQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Iodoquinazoline

Approaches to Halogenated Benzoate and Anthranilamide Precursors

The foundation for the synthesis of 2-Chloro-6-iodoquinazoline lies in the preparation of correctly halogenated starting materials. These precursors, typically derivatives of anthranilic acid, must contain an iodine atom at the desired position, which will ultimately become the 6-position of the quinazoline (B50416) ring.

The introduction of iodine to the anthranilic acid scaffold is a key initial step. 5-Iodoanthranilic acid is a common precursor, which can be synthesized by the direct iodination of anthranilic acid. nih.gov This intermediate can then be used to build more complex structures. For example, 5-iodoanthranilic acid can be acylated to form N-acyl derivatives, which are primed for cyclization. scialert.net Another crucial starting material is 2-amino-5-iodobenzamide (B1582221), which can be directly used in cyclization reactions to form the quinazolinone ring. mdpi.com

A relevant, though more complex, precursor for a related compound is 2-amino-3-bromo-5-iodobenzaldehyde. The synthesis of such a multi-halogenated precursor is instrumental in producing quinazolines with halogen atoms at specific positions, including the 2, 6, and 8 positions. scielo.br

Table 1: Synthesis of Key Iodinated Precursors

Precursor Starting Material(s) Reagent(s) Reference
5-Iodoanthranilic acid Anthranilic acid Iodine nih.gov
N-(4-chlorobenzoyl)-5-iodoanthranilic acid 5-Iodoanthranilic acid, 4-chlorobenzoylchloride Dimethylformamide scialert.net
2-Amino-5-iodobenzamide Not specified Not specified mdpi.com

Halogenated benzoxazinones serve as versatile intermediates in quinazoline synthesis. nih.govrsc.org These are typically formed by the cyclization of N-acylated anthranilic acids. A common method involves heating the N-acyl anthranilic acid with a dehydrating agent like acetic anhydride. scialert.netgoogle.com For instance, N-(4-chlorobenzoyl)-5-iodoanthranilic acid can be cyclized to 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one by heating with acetic anhydride. scialert.net This benzoxazinone (B8607429) intermediate holds the 6-iodo substitution in place and is activated for subsequent reaction with an amine source to form the quinazolinone ring. nih.gov

Strategic Cyclization Protocols for Quinazoline Ring Formation

With the halogenated precursors in hand, the next phase is the construction of the bicyclic quinazoline framework. This is typically achieved through condensation and subsequent aromatization reactions.

There are several established routes for forming the quinazoline ring via condensation. One prominent method involves the reaction of a benzoxazinone intermediate with an amine donor. The reaction of 2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one with formamide, for example, yields the corresponding 2-(4-chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one. scialert.net

Alternatively, 2-aminobenzamide (B116534) derivatives can be condensed directly with carbonyl compounds. The reaction of 2-amino-5-iodobenzamide with various aromatic aldehydes is a documented method for producing 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.com A particularly relevant strategy for forming a 2-substituted quinazoline involves the use of urea (B33335) as a carbonyl equivalent. In the synthesis of 8-bromo-2-chloro-6-iodoquinazoline, 2-amino-3-bromo-5-iodobenzaldehyde is reacted with urea, which provides the necessary carbon atom for the 2-position of the quinazoline ring. scielo.br

The initial cyclization often results in a dihydroquinazolinone, which must be oxidized to form the stable, aromatic quinazolinone ring system. researchgate.net In some synthetic pathways, the oxidant is included in the reaction mixture. For example, when 2-amino-5-iodobenzamide is reacted with aldehydes, molecular iodine (I2) can be used as a reagent that facilitates both the cyclization and the subsequent dehydrogenation to yield the final 2-aryl-6-iodoquinazolin-4(3H)-one directly. mdpi.com In other methods, the dihydro intermediate is isolated first and then subjected to a separate oxidation step to achieve aromatization.

Regioselective Halogenation Strategies for this compound

The final and most critical step is the introduction of the chlorine atom at the C2 position. The regioselectivity of this halogenation is paramount. The most common chlorination procedure for quinazolinones involves treatment with phosphorus oxychloride (POCl₃), often with a base like triethylamine (B128534) or N,N-diisopropylethylamine. mdpi.commdpi.com However, this method almost invariably leads to the formation of a 4-chloroquinazoline, as the C4 position is more activated towards nucleophilic substitution. researchgate.net

To achieve the desired 2-chloro substitution, a different strategy is required. A documented synthesis for a closely related compound, 8-bromo-2-chloro-6-iodoquinazoline, provides a template for this transformation. The synthesis starts with 2-amino-3-bromo-5-iodobenzaldehyde, which undergoes cyclization with urea, followed by treatment with phosphorus oxychloride (POCl₃). scielo.br In this sequence, the POCl₃ acts as both a dehydrating and chlorinating agent, installing the chloro group at the C2 position during the ring-formation process. This highlights that the synthesis of this compound necessitates a carefully chosen pathway that avoids the formation of the more common quinazolin-4-one intermediate, instead favoring a direct cyclization-chlorination that targets the C2 position.

Table 2: Summary of Cyclization and Halogenation Reactions

Starting Material(s) Reagent(s) Product Type Reference
2-(4-chlorophenyl)-6-iodo-4H-3,1-benzoxazin-4-one, Formamide Heat 2-Aryl-6-iodo-quinazolin-4-one scialert.net
2-Amino-5-iodobenzamide, ArCHO I₂, Ethanol (B145695), Reflux 2-Aryl-6-iodo-quinazolin-4-one mdpi.com
6-Iodoquinazolin-4(3H)-one POCl₃, DIPEA, Toluene (B28343) 4-Chloro-6-iodoquinazoline mdpi.com

Chlorination Techniques for the Pyrimidine (B1678525) Ring (e.g., using POCl₃, Cl₃CCN/PPh₃)

The conversion of a hydroxyl or oxo group at the 2-position of the quinazoline ring system to a chloro substituent is a critical step in the synthesis of this compound. This transformation is typically achieved by treating a corresponding quinazolinone precursor, such as 6-iodo-2-hydroxyquinazoline or its tautomeric form, with a potent chlorinating agent.

Using Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride (POCl₃) is a widely employed and effective reagent for the chlorination of quinazolinones. The reaction generally involves heating the 6-iodoquinazolinone precursor in neat POCl₃ or in an inert solvent. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (NEt₃), is often beneficial to neutralize the HCl generated in situ and to facilitate the reaction. acs.orgmdpi.com For instance, the treatment of 2-aryl-6-iodoquinazolin-4(3H)-ones with POCl₃ in the presence of triethylamine under reflux conditions affords the corresponding 2-aryl-4-chloro-6-iodoquinazolines. mdpi.comresearchgate.net Similarly, 6-iodo-1H-quinazoline-2,4-dione can be converted to 2,4-dichloro-6-iodoquinazoline (B47113) using POCl₃ and DIPEA. acs.org The reaction conditions, particularly temperature and pH, must be carefully controlled to minimize the formation of side products. mdpi.com

Table 1: Chlorination of Quinazolinone Precursors using POCl₃

Precursor Reagents Conditions Product Yield (%) Reference
2-Aryl-6-iodoquinazolin-4(3H)-ones POCl₃, NEt₃ Reflux, 6 h 2-Aryl-4-chloro-6-iodoquinazolines 74-82 mdpi.comresearchgate.net
Quinazoline-2,4-dione derivative POCl₃, DIPEA Toluene Trichloroquinazoline derivative 91 (over two steps) acs.org
6-Iodoquinazolin-4-one POCl₃ - 4-Chloro-6-iodoquinazoline - mdpi.com
Using Trichloroacetonitrile (B146778)/Triphenylphosphine (B44618) (Cl₃CCN/PPh₃)

An alternative and milder method for the chlorination of quinazolinones involves the use of a reagent system composed of trichloroacetonitrile (Cl₃CCN) and triphenylphosphine (PPh₃). semanticscholar.orgresearchgate.net This combination has proven effective for converting N-heteroaromatic hydroxy compounds to their corresponding chlorides under acid-free conditions. researchgate.net In the context of this compound synthesis, 6-iodo-2-phenylquinazolin-4(3H)-one has been successfully chlorinated using Cl₃CCN and PPh₃ in toluene at 110 °C. beilstein-journals.orgusp.br This method is advantageous due to its mildness and high efficiency, offering good yields and tolerance for various functional groups. semanticscholar.orgresearchgate.net

Table 2: Chlorination of 6-Iodo-2-phenylquinazolin-4(3H)-one

Precursor Reagents Conditions Product Yield (%) Reference
6-Iodo-2-phenylquinazolin-4(3H)-one Cl₃CCN, PPh₃ Toluene, 110 °C, 20 min 4-Chloro-6-iodo-2-phenylquinazoline 46 (over two steps) semanticscholar.orgusp.br

Iodination Procedures for the Benzene (B151609) Ring (e.g., Electrophilic Iodination, Molecular Iodine)

The introduction of the iodine atom at the 6-position of the quinazoline ring is typically accomplished by starting with an already iodinated precursor, most commonly a derivative of anthranilic acid.

Electrophilic Iodination of Anthranilic Acid Derivatives

The synthesis frequently commences with the electrophilic iodination of 2-aminobenzoic acid (anthranilic acid) or 2-aminobenzamide. A common and effective method for synthesizing the key intermediate, 5-iodoanthranilic acid, involves treating anthranilic acid with iodine monochloride (ICl) in an acidic aqueous solution. orgsyn.org This reaction proceeds rapidly to give 5-iodoanthranilic acid in high yields (88-90%). orgsyn.org

Alternatively, 2-aminobenzamide can be iodinated to produce 2-amino-5-iodobenzamide. This has been achieved using molecular iodine in the presence of hydrogen peroxide in water at 50 °C, yielding the product in 89% yield. semanticscholar.org This iodinated benzamide (B126) is then used in subsequent cyclization steps.

Cyclization with Molecular Iodine

Once the iodinated anthranilic acid derivative is obtained, it is cyclized to form the 6-iodoquinazolinone core. Molecular iodine itself can serve as a promoter for the cyclocondensation and subsequent dehydrogenation. For example, reacting 2-amino-5-iodobenzamide with a benzaldehyde (B42025) derivative in the presence of molecular iodine in refluxing ethanol leads to the formation of 2-aryl-6-iodoquinazolin-4(3H)-ones. mdpi.comresearchgate.net This method provides the desired quinazolinone precursors in excellent yields (89-98%). researchgate.net

Table 3: Synthesis of 6-Iodoquinazolinone Precursors

Starting Material Reagents Product Yield (%) Reference
Anthranilic acid ICl, HCl 5-Iodoanthranilic acid 88-90 orgsyn.org
2-Aminobenzamide I₂, H₂O₂ 2-Amino-5-iodobenzamide 89 semanticscholar.org
2-Amino-5-iodobenzamide, Benzaldehyde I₂, Ethanol 2-Aryl-6-iodoquinazolin-4(3H)-one 89-98 researchgate.net

One-Pot and Streamlined Synthetic Routes to this compound

Modern synthetic chemistry emphasizes the development of streamlined and one-pot procedures to enhance efficiency, reduce waste, and simplify purification processes. While direct one-pot syntheses of this compound from basic starting materials are not extensively reported, several streamlined and "telescoped" sequences have been developed for related functionalized quinazolines. acs.orgnih.gov

More complex, multi-step but streamlined processes have been developed for highly substituted quinazolines used in medicinal chemistry. acs.orgresearchgate.net These often involve a series of telescoped reactions where intermediates are not isolated. For example, a manufacturing process for a complex quinazoline involved a four-step telescoped preparation of a key benzonitrile (B105546) intermediate, followed by cyclization and subsequent chlorination with POCl₃. acs.org Such strategies, while not specifically for this compound, highlight the trend towards more efficient, multi-step, single-purification syntheses in quinazoline chemistry. nih.govfrontiersin.org One-pot sequential cross-coupling reactions are also prominent, but these typically use halo-quinazolines like this compound as the starting material for further diversification rather than for its synthesis. mdpi.comresearchgate.netnih.gov

Chemical Reactivity and Transformation Pathways of 2 Chloro 6 Iodoquinazoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary pathway for modifying the quinazoline (B50416) core. In molecules analogous to 2-chloro-6-iodoquinazoline, such as 2,4-dichloroquinazoline, the reactivity of the chlorine atoms at the C-2 and C-4 positions is well-documented and follows a predictable pattern of regioselectivity. stackexchange.comnih.gov

The chlorine atom at the C-4 position of the quinazoline ring is significantly more susceptible to nucleophilic attack than the one at the C-2 position. stackexchange.comnih.gov This heightened reactivity allows for regioselective substitution under relatively mild conditions. A wide array of nucleophiles, including anilines, benzylamines, and both primary and secondary aliphatic amines, have been shown to selectively displace the C-4 chlorine. nih.govmdpi.com

The reaction typically proceeds by treating the substituted quinazoline with the desired amine, often in a solvent like isopropanol and sometimes in the presence of a base such as triethylamine (B128534) (TEA), under reflux conditions. researchgate.net These reactions consistently yield 2-chloro-4-aminoquinazoline derivatives, demonstrating the versatility and predictability of this substitution. nih.govmdpi.com The preferential reaction at C-4 is a cornerstone for the synthesis of various biologically active 4-aminoquinazoline compounds. nih.govnih.govresearchgate.net

Table 1: Representative Conditions for SNAr at the C-4 Position of Dichloroquinazoline Analogs

Nucleophile Solvent Base Temperature Product Type
Anilines Isopropanol - Reflux 4-Anilinoquinazolines
Benzylamines Isopropanol TEA Reflux 4-(Benzylamino)quinazolines
Aliphatic Amines Acetonitrile - Room Temp. to 82°C 4-(Alkylamino)quinazolines
Hydrazine Hydrate Ethanol (B145695) - 0-5°C 4-Hydrazinoquinazolines

This table is based on data for 2,4-dichloroquinazoline, a close structural analog. stackexchange.comnih.govresearchgate.net

The chlorine atom at the C-2 position is considerably less reactive towards nucleophilic substitution compared to the C-4 position. stackexchange.commdpi.com Modification at the C-2 position generally requires more forcing or harsh conditions. nih.gov For a second substitution to occur at the C-2 position to form 2,4-diaminoquinazolines, more stringent methods are necessary, such as higher temperatures (often exceeding 100°C), the use of microwave irradiation, or specialized catalytic systems like the Buchwald-Hartwig amination. nih.govmdpi.com

This difference in reactivity allows for a sequential functionalization strategy. First, a nucleophile is introduced at the C-4 position under mild conditions, leaving the C-2 chlorine untouched. Subsequently, a second, potentially different, nucleophile can be introduced at the C-2 position by employing more vigorous reaction conditions. stackexchange.comnih.gov

The pronounced regioselectivity favoring the C-4 position is governed by a combination of electronic and steric factors. nih.gov

Electronic Factors : While the C-2 carbon is positioned between two electron-withdrawing nitrogen atoms, making it highly electron-deficient, Density Functional Theory (DFT) calculations reveal a more nuanced picture. nih.gov The regioselectivity is primarily controlled by the molecule's frontier molecular orbitals. The carbon atom at the C-4 position possesses a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net This indicates that the LUMO is more localized at C-4, making it the preferred site for attack by a nucleophile in an orbital-driven reaction. nih.gov This aligns with calculations showing a lower activation energy for the nucleophilic attack at the C-4 position, confirming it as the kinetic site of reaction. nih.govresearchgate.net

Steric Factors : Steric hindrance can also play a role. The C-4 position is generally more accessible to incoming nucleophiles compared to the C-2 position, which is flanked by the N-1 and N-3 atoms of the pyrimidine (B1678525) ring. However, electronic effects are considered the dominant factor in determining the observed regioselectivity. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom at the C-6 position opens up pathways for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orgorganic-chemistry.org This reaction is known for its reliability and tolerance of various functional groups, and it proceeds under mild conditions, often at room temperature. wikipedia.org

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl > F. Given this trend, the C-6 iodine atom in this compound is the most reactive site for such transformations. Specifically, in a Sonogashira reaction, the palladium catalyst will selectively undergo oxidative addition into the C-I bond over the C-Cl bond. nih.gov

This allows for the precise and selective introduction of alkyne moieties at the C-6 position of the quinazoline scaffold while preserving the chlorine atom at C-2 for potential subsequent modifications. snu.edu.in The reaction of this compound with a terminal alkyne under standard Sonogashira conditions would be expected to yield a 2-chloro-6-alkynylquinazoline derivative.

Table 2: Typical Conditions for Palladium-Catalyzed Sonogashira Cross-Coupling

Component Example Reagents Purpose
Aryl Halide This compound Electrophilic partner
Alkyne Phenylacetylene, Propyne, etc. Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂ Primary catalyst for C-C bond formation
Copper(I) Co-catalyst CuI Activates the alkyne
Base Triethylamine (Et₃N), Diisopropylamine (DIPA) Alkyne deprotonation and neutralization of HX
Solvent THF, DMF, Acetonitrile Reaction medium

This table outlines the general components and their roles in a typical Sonogashira reaction. wikipedia.orgorganic-chemistry.orgsoton.ac.uk

Palladium-Catalyzed Sonogashira Cross-Coupling Reactions

Competitive Reactivity with the C-4 Chlorine Position

While the primary focus is on the C-2 and C-6 positions of this compound, the reactivity of the C-4 position in related dichloroquinazoline systems provides valuable insights into competitive reactions. In 2,4-dichloroquinazoline derivatives, the chlorine atom at the C-4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C-2 position. mdpi.com This enhanced reactivity at C-4 is a well-documented phenomenon and is crucial for the regioselective synthesis of 4-aminoquinazolines, a privileged scaffold in drug discovery. mdpi.com

The substitution of the first chlorine, typically at the more electrophilic C-4 position, reduces the reactivity of the remaining chlorine at C-2, often preventing over-substitution. mdpi.com This principle of differential reactivity is fundamental in designing synthetic routes that require sequential functionalization of the quinazoline core. For instance, in 2,4,7-trichloroquinazoline, palladium-catalyzed cross-coupling reactions can be directed to occur selectively at the C-4 position. nih.gov More stringent reaction conditions, such as higher temperatures or the use of microwave irradiation, are generally required to effect substitution at the less reactive C-2 position. mdpi.com This established reactivity pattern underscores the importance of the electronic environment of the quinazoline ring in dictating the outcome of substitution reactions.

Suzuki-Miyaura Cross-Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, and it has been extensively applied to the functionalization of haloquinazolines. nih.govscispace.com This palladium-catalyzed reaction offers the advantages of mild reaction conditions, tolerance of a wide range of functional groups, and the use of generally non-toxic and readily available boronic acids. scispace.com

Arylation and Heteroarylation Strategies at C-6

The iodine atom at the C-6 position of this compound is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the chlorine atom at the C-2 position. This difference in reactivity allows for highly selective Suzuki-Miyaura cross-coupling reactions at the C-6 position. This chemoselectivity is a common feature in the cross-coupling of dihalogenated heterocycles where one halogen is heavier than the other. scispace.com

Researchers have successfully employed this strategy to introduce a variety of aryl and heteroaryl groups at the C-6 position of the quinazoline nucleus. For instance, the coupling of 2,6-dichloroquinoxaline with one equivalent of a boronic acid selectively yields the 6-aryl-2-chloroquinoxaline product. researchgate.net This selectivity is attributed to the greater reactivity of the C-6 chloro group in that specific system. researchgate.net In the case of this compound, the even greater reactivity difference between iodine and chlorine ensures excellent regioselectivity for C-6 arylation.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene (B28343)/H₂O10085-95 nih.gov
Pd(PPh₃)₄-Na₂CO₃DME/H₂O8070-90 scispace.com
PdCl₂(dppf)-Cs₂CO₃Dioxane9080-98 rsc.org
Sequential and One-Pot Cross-Coupling Enhancements

The differential reactivity of the C-2 chlorine and C-6 iodine atoms in this compound makes it an ideal substrate for sequential and one-pot cross-coupling reactions. This approach allows for the efficient and controlled introduction of different substituents at both positions, leading to the rapid construction of complex and diverse molecular architectures. mdpi.com

In a typical sequential approach, the more reactive C-6 iodine is first functionalized via a Suzuki-Miyaura coupling under milder conditions. The resulting 2-chloro-6-arylquinazoline can then be subjected to a second cross-coupling reaction at the C-2 position, often requiring more forcing conditions or a different catalyst system. This stepwise functionalization provides a high degree of control over the final product.

One-pot methodologies, where both coupling reactions are performed in the same reaction vessel without isolation of the intermediate, offer significant advantages in terms of efficiency and sustainability. researchgate.net These processes rely on the careful selection of catalysts and reaction conditions to ensure chemoselectivity. For example, a one-pot, threefold Suzuki coupling has been developed for the synthesis of 2,6,8-trisubstituted 4-aminoquinazolines. researchgate.net While this example involves a different substitution pattern, the underlying principle of leveraging differential reactivity is directly applicable to this compound. The development of such one-pot procedures for the dual functionalization of this compound represents a significant advancement in the synthesis of highly substituted quinazoline libraries. mdpi.comnih.govsoton.ac.uk

Stille and Heck Cross-Coupling Methodologies

Beyond the widely used Suzuki-Miyaura reaction, Stille and Heck cross-coupling reactions offer alternative and complementary strategies for the functionalization of this compound. These palladium-catalyzed methods expand the range of substituents that can be introduced, including alkyl, aryl, vinylic, and allylic groups.

Stannylation and Subsequent Alkyl/Aryl Chain Introduction

The Stille reaction involves the coupling of an organostannane with an organic halide or triflate. wikipedia.org A key advantage of the Stille coupling is the stability of organotin reagents to air and moisture, and their compatibility with a broad range of functional groups. wikipedia.orgorgsyn.org For the functionalization of this compound, a two-step approach is typically employed. First, the aryl halide can be converted to an organostannane (stannylation), which then participates in a subsequent Stille cross-coupling reaction. researchgate.net

Alternatively, and more directly for this compound, the C-6 iodo position can be directly coupled with various organostannanes to introduce alkyl or aryl chains. The greater reactivity of the C-I bond compared to the C-Cl bond ensures high regioselectivity for substitution at the C-6 position. This allows for the synthesis of 6-alkyl or 6-aryl-2-chloroquinazolines, which can be further functionalized at the C-2 position. One-pot procedures combining stannylation and Stille coupling have also been developed, enhancing the efficiency of this methodology. researchgate.net

OrganostannaneCatalystLigandAdditiveSolventTemperature (°C)Yield (%)Reference
Bu₃Sn(Aryl)Pd(PPh₃)₄--Toluene11075-90 orgsyn.org
Bu₃Sn(Alkyl)PdCl₂(PPh₃)₂-CuIDMF8060-85 nih.gov
Bu₃Sn(Vinyl)Pd₂(dba)₃AsPh₃-THF6570-92 nih.gov
Vinylic and Allylic Functionalization via Heck Reaction

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes. organic-chemistry.org This palladium-catalyzed reaction is particularly useful for introducing vinylic and allylic substituents. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

In the context of this compound, the Heck reaction would again be expected to occur selectively at the more reactive C-6 iodo position. This would allow for the synthesis of 6-vinyl or 6-allyl-2-chloroquinazolines. These products contain a reactive alkene moiety that can be further elaborated, adding to the synthetic utility of this approach. Recent advancements in Heck reaction catalysis, including the development of highly active phosphine-free catalyst systems and the use of visible light to promote the reaction at room temperature, have broadened the scope and applicability of this transformation. nih.govresearchgate.net These modern variants could be particularly advantageous for the functionalization of complex quinazoline substrates. dntb.gov.ua

Regioselectivity and Orthogonal Reactivity of Halogen Bonds (C-Cl versus C-I) in Cross-Coupling

The presence of both a chloro and an iodo substituent on the quinazoline ring system presents an opportunity for controlled, regioselective cross-coupling reactions. The significant difference in the bond dissociation energies and inherent reactivity of the C-I and C-Cl bonds is the primary determinant of this selectivity.

In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl. nih.gov This trend is governed by the bond dissociation energies, where the weaker C-I bond is more susceptible to oxidative addition by a low-valent palladium catalyst, which is often the rate-determining step in the catalytic cycle.

For this compound and its derivatives, this reactivity pattern holds true, with the C-I bond at the 6-position being intrinsically more reactive than the C-Cl bond at the 2-position. nih.gov Consequently, cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, and Stille couplings can be directed selectively to the C-6 position while leaving the C-2 chloro group intact for subsequent transformations. nih.gov This is in contrast to chloro-bromo substituted quinazolines, where selectivity can sometimes favor substitution at a more electronically activated C-Cl bond over a weaker C-Br bond. However, with the chloro-iodo derivatives, the substitution consistently favors the more reactive Csp2-I bond. nih.gov

This predictable regioselectivity allows for a modular approach to synthesis. For instance, an alkynyl group can be introduced at the C-6 position via a Sonogashira coupling, followed by a subsequent reaction, such as a Stille coupling, at the C-2 position under different conditions.

The mechanism for selective activation hinges on the initial oxidative addition step in palladium-catalyzed cross-coupling cycles. The Pd(0) catalyst preferentially inserts into the weaker C-I bond at the 6-position over the stronger C-Cl bond at the 2-position. Once the organopalladium intermediate is formed at C-6, it proceeds through the catalytic cycle (transmetalation and reductive elimination) to yield the C-6 coupled product, regenerating the Pd(0) catalyst.

By carefully controlling reaction conditions (e.g., temperature, catalyst, and ligands), this selectivity can be exploited to achieve one-pot, sequential cross-coupling reactions. Research has demonstrated the successful one-pot sequential Sonogashira and Stille cross-coupling of 2-aryl-4-chloro-6-iodoquinazolines. nih.gov The initial Sonogashira coupling occurs at room temperature, selectively targeting the C-I bond. Following this, the temperature is elevated to facilitate the Stille coupling at the less reactive chloro-substituted position. nih.gov

Table 1: One-Pot Sequential Sonogashira and Stille Cross-Coupling of 2-Aryl-4-chloro-6-iodoquinazolines. nih.gov
Starting Material (Aryl Group)Step 1: Sonogashira Coupling ReagentStep 2: Stille Coupling ReagentReaction ConditionsProductYield
PhenylPhenylacetylene2-(Tributylstannyl)furanStep 1: PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, r.t., 18 h2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazolineModerate
4-MethylphenylPhenylacetylene2-(Tributylstannyl)furanStep 2: THF, 60 °C2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazolineModerate
4-MethoxyphenylPhenylacetylene2-(Tributylstannyl)furanStep 1: PdCl₂(PPh₃)₂, CuI, Cs₂CO₃, THF, r.t., 18 h2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazolineModerate
4-ChlorophenylPhenylacetylene2-(Tributylstannyl)furanStep 2: THF, 60 °C2-Aryl-4-(furan-2-yl)-6-(phenylethynyl)quinazolineModerate

Derivatization and Fused Ring System Formation

The electrophilic nature of the carbon atoms bearing the halogen substituents makes this compound an excellent substrate for reactions with various nucleophiles, leading to the formation of diverse derivatives and complex fused heterocyclic structures.

The 2-chloro substituent is particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity can be harnessed to construct fused ring systems by reacting this compound with bifunctional nitrogen nucleophiles. For example, reaction with compounds containing both an amino group and another nucleophilic moiety (such as a hydroxyl, thiol, or another amino group) can lead to initial substitution at the C-2 position, followed by an intramolecular cyclization to form a new five- or six-membered ring fused to the quinazoline core.

Synthetic strategies often involve the reaction of a 2-chloroquinazoline with reagents like 2-aminoethanol or 2-aminophenol. The amino group acts as the initial nucleophile, displacing the chloride. Subsequent intramolecular cyclization via the hydroxyl group onto the quinazoline ring nitrogen (N1 or N3) or another electrophilic center results in the formation of fused systems like imidazo[2,1-b]quinazolines or pyrimido[2,1-b]quinazolines. While specific examples starting from this compound are not extensively documented, the general methodology is well-established for other haloquinazolines.

A prominent application of this compound in forming fused heterocycles is the synthesis of triazoloquinazolines. This transformation is typically achieved in a two-step sequence.

First, the highly reactive 2-chloro group undergoes nucleophilic substitution with hydrazine hydrate. This reaction readily forms the key intermediate, 2-hydrazino-6-iodoquinazoline.

Second, this hydrazino intermediate is cyclized with a suitable one-carbon electrophile to form the fused 1,2,4-triazole ring. A variety of reagents can be employed for this cyclization step, leading to different substituents on the triazole ring. For instance:

Refluxing with formic acid yields the parent nih.govresearchgate.netarkat-usa.orgtriazolo[4,3-a]quinazolin-5-one system.

Reaction with triethyl orthoformate produces an unsubstituted triazole ring.

Using other orthoesters (e.g., triethyl orthoacetate) installs an alkyl group (e.g., methyl) on the triazole ring.

Treatment with cyanogen bromide or carbon disulfide can lead to amino or thio-substituted triazoloquinazolines, respectively.

This synthetic route provides a reliable and versatile method for accessing the 8-iodo- nih.govresearchgate.netarkat-usa.orgtriazolo[4,3-a]quinazoline scaffold, with the iodine atom at the 8-position serving as a handle for further diversification through cross-coupling reactions.

The 2-chloro atom can be readily displaced by sulfur nucleophiles to generate 2-thioquinazoline derivatives. Treatment of this compound with reagents such as thiourea followed by alkaline hydrolysis, or directly with sodium hydrosulfide (NaSH), results in the formation of 6-iodoquinazoline-2(1H)-thione (also known as 2-mercapto-6-iodoquinazoline).

This 2-thioxo intermediate is a valuable platform for further synthesis. The sulfur atom can undergo S-alkylation or S-arylation, while the still-present C-I bond at the 6-position retains its high reactivity towards palladium-catalyzed cross-coupling. This orthogonality allows for a divergent synthetic approach:

S-Alkylation followed by C-6 Coupling: The thione can be alkylated with an alkyl halide to form a 2-(alkylthio)-6-iodoquinazoline. This intermediate can then undergo a Suzuki, Sonogashira, or Heck reaction at the C-6 position to introduce aryl, alkynyl, or vinyl substituents.

C-6 Coupling followed by S-Alkylation: Alternatively, the C-6 position of 6-iodoquinazoline-2(1H)-thione can be functionalized first via a cross-coupling reaction. The resulting 6-substituted-quinazoline-2(1H)-thione can then be S-alkylated to complete the synthesis.

This stepwise functionalization strategy provides independent control over the substituents at both the C-2 (via the sulfur linkage) and C-6 positions, enabling the creation of a wide library of complex quinazoline derivatives from a single, versatile starting material.

Advanced Structural Characterization and Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise connectivity and spatial relationships of atoms can be determined.

Proton (¹H) NMR spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For a substituted quinazoline (B50416) like 2-Chloro-6-iodoquinazoline, the aromatic protons are expected to appear in a specific region of the spectrum, typically between 7.0 and 9.0 ppm. The exact chemical shift (δ) is influenced by the electronic effects of the substituents (chloro and iodo groups) and their positions on the quinazoline ring. The coupling constants (J) between adjacent protons would reveal their connectivity, although some protons may appear as singlets if they lack adjacent, non-equivalent protons. For instance, in related quinazoline structures, protons on the heterocyclic ring often exhibit distinct chemical shifts that aid in their assignment. orientjchem.org

Proton Position (Hypothetical)Expected Chemical Shift (δ, ppm)Expected Multiplicity
H-4~8.5 - 9.0Singlet (s)
H-5~8.0 - 8.3Doublet (d)
H-7~7.8 - 8.1Doublet of doublets (dd)
H-8~7.6 - 7.9Doublet (d)

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a spectrum of all unique carbon atoms in the molecule. orientjchem.org For this compound, distinct signals would be observed for each of the eight carbons in the quinazoline core. The carbons directly attached to the electronegative chlorine (C-2) and iodine (C-6) atoms would be significantly influenced, as would the carbons bonded to the nitrogen atoms (C-2, C-4, C-8a). Aromatic carbons typically resonate in the range of 110-160 ppm.

Carbon Position (Hypothetical)Expected Chemical Shift (δ, ppm)
C-2~155 - 162
C-4~150 - 155
C-4a~120 - 128
C-5~125 - 135
C-6~90 - 100
C-7~135 - 145
C-8~128 - 138
C-8a~148 - 153

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to establish the connectivity of the protons on the benzene (B151609) portion of the quinazoline ring (e.g., H-5, H-7, H-8). researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over longer ranges (typically two or three bonds). researchgate.net HMBC is instrumental in connecting different fragments of the molecule. For example, the proton at the H-5 position would show correlations to carbons C-4, C-7, and C-8a, confirming the structure of the carbocyclic ring and its fusion to the pyrimidine (B1678525) ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov In the spectrum of this compound, characteristic absorption bands would confirm the presence of the quinazoline core and its substituents.

Key expected vibrational frequencies include:

Aromatic C-H Stretch: Typically found just above 3000 cm⁻¹.

C=N and C=C Stretching: Strong to medium bands in the 1620-1450 cm⁻¹ region are characteristic of the aromatic quinazoline ring system.

C-Cl Stretch: A band in the 850-550 cm⁻¹ region would be indicative of the carbon-chlorine bond.

C-I Stretch: The carbon-iodine bond vibration would appear at lower frequencies, typically in the 600-500 cm⁻¹ range.

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium-Weak
C=N/C=C Ring Stretch1620 - 1450Strong-Medium
C-Cl Stretch850 - 550Strong-Medium
C-I Stretch600 - 500Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. soton.ac.uk

For this compound (C₈H₄ClIN₂), the molecular ion peak (M⁺) would be a key identifier. A high-resolution mass spectrometer would determine the exact mass, confirming the elemental composition.

A critical feature in the mass spectrum would be the isotopic pattern caused by the halogens. tutorchase.com

Chlorine: Has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak that is about one-third the intensity of the main molecular ion peak. tutorchase.comresearchgate.net

Iodine: Is monoisotopic (¹²⁷I), so it does not contribute additional isotopic peaks but adds significantly to the mass of the molecule.

The combination of one chlorine and one iodine atom would result in a distinct isotopic cluster for the molecular ion and any fragments containing the chlorine atom. Fragmentation analysis could show the loss of radicals such as Cl• or I•, or neutral molecules like HCN from the quinazoline ring, providing further structural confirmation. soton.ac.uk

AnalysisExpected ObservationInformation Gained
Molecular Ion (M⁺)m/z corresponding to C₈H₄ClIN₂Molecular Weight Confirmation
Isotopic Pattern[M]⁺ and [M+2]⁺ peaks in ~3:1 ratioConfirms presence of one Chlorine atom
FragmentationLoss of Cl, I, HCNStructural information

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic quinazoline ring. mdpi.comnih.gov

Quinazoline derivatives typically exhibit multiple absorption bands in their UV-Vis spectra. researchgate.net

A shorter wavelength band, often below 300 nm, can be attributed to π → π* transitions within the aromatic system. researchgate.netbeilstein-journals.org

A longer wavelength band, appearing above 300 nm, may be assigned to n → π* transitions involving the non-bonding electrons on the nitrogen atoms. researchgate.netbeilstein-journals.org

The position (λₘₐₓ) and intensity of these absorption bands are sensitive to the nature and position of substituents on the ring. The chloro and iodo groups, as auxochromes, would be expected to cause shifts in these absorption maxima compared to the unsubstituted quinazoline parent molecule. Emission spectroscopy (fluorescence) could also be employed to study the de-excitation pathways of the molecule's excited electronic states. beilstein-journals.org

Theoretical and Computational Investigations of 2 Chloro 6 Iodoquinazoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has been instrumental in studying quinazoline (B50416) derivatives. dergipark.org.trnih.gov

DFT calculations are used to determine the electronic properties of 2-Chloro-6-iodoquinazoline, which are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive nature. researchgate.net These descriptors provide a framework for understanding how the molecule will interact with other chemical species.

Table 1: Key Global Reactivity Descriptors Derived from DFT

DescriptorFormulaSignificance
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Describes the escaping tendency of electrons from an equilibrium system.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the ability of a species to accept electrons; a high value indicates a powerful electrophile. researchgate.net

Analysis of these descriptors for the this compound scaffold helps in predicting which sites on the molecule are susceptible to nucleophilic or electrophilic attack, thereby guiding synthetic strategies. The presence of electron-withdrawing halogen atoms (chlorine and iodine) significantly influences the charge distribution and reactivity of the quinazoline ring system. dergipark.org.tr

One of the key applications of DFT in studying this compound is the calculation of carbon-halogen (C-X) bond dissociation energies (BDEs). This information is crucial for predicting the selectivity of cross-coupling reactions, which are fundamental in synthesizing more complex derivatives. mdpi.com In molecules with multiple halogen substituents, the relative BDEs can determine which C-X bond breaks preferentially during a catalytic cycle.

For a similar compound, 2-aryl-4-chloro-6-iodoquinazoline, DFT calculations at the B3LYP/6-311G(d) level were employed to rationalize the observed selectivity in palladium-catalyzed reactions. mdpi.com The study revealed that the Csp²-I bond is significantly weaker than the C(4)-Cl bond. mdpi.com This computational finding explains the experimental observation that cross-coupling reactions occur selectively at the C-I position, despite the C(4)-Cl bond being electronically activated. mdpi.com The intrinsic reactivity of the C-I bond, due to its lower dissociation energy, governs the reaction outcome. mdpi.com

Table 2: Calculated Carbon-Halogen Bond Dissociation Energies for a 2-Aryl-4-chloro-6-iodoquinazoline Derivative

BondBond Dissociation Energy (kcal/mol)
Csp²-I (at position 6)66.45 mdpi.com
C(4)-Cl83.14 mdpi.com

These theoretical calculations of BDEs and reaction barriers provide a predictive framework that complements experimental work, saving time and resources in the development of synthetic methodologies.

Time-Dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov By calculating the energies of electronic transitions, researchers can assign the absorption bands observed experimentally and understand their nature, such as π→π* or n→π* transitions. researchgate.net

For quinazoline derivatives, DFT has been used to study their photophysical properties, including the phenomenon of intramolecular charge transfer (ICT). mdpi.com ICT occurs in molecules that have an electron-donating part and an electron-accepting part. Upon photoexcitation, an electron can move from the donor to the acceptor, creating a charge-separated excited state. This process is highly sensitive to the molecular structure and the polarity of the solvent. mdpi.com

Computational studies on derivatives of this compound have complemented experimental UV-Vis and emission spectroscopy to analyze the effect of different substituents on ICT properties. mdpi.com These studies can predict how structural modifications will alter the absorption and emission wavelengths, which is vital for designing molecules with specific photophysical characteristics, such as fluorescent probes or materials for optical applications. mdpi.com

Molecular Modeling and Conformational Analysis

Molecular modeling involves the use of computational methods to represent and simulate the three-dimensional structure of molecules. For a relatively rigid heterocyclic system like this compound, conformational analysis focuses on determining the most stable spatial arrangement of the atoms.

The first step in most computational studies is geometry optimization, where algorithms are used to find the coordinates that correspond to the lowest energy, and therefore the most stable, conformation of the molecule. dergipark.org.trnih.gov For quinazoline derivatives, this process confirms the planarity of the core ring system and determines the preferred orientation of any flexible substituent groups. This optimized structure serves as the fundamental input for subsequent calculations, including the prediction of spectroscopic properties, reactivity, and interactions with other molecules. researchgate.net

In Silico Exploration of Molecular Interactions with Biological Macromolecules and Ligand-Target Recognition (focus on methodology)

In silico techniques are essential for modern drug discovery, allowing researchers to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme, before it is synthesized. The primary methodologies employed are molecular docking and molecular dynamics (MD) simulations.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target macromolecule to form a stable complex. nih.gov The methodology involves several key steps:

Preparation of Ligand and Receptor: The 3D structure of the ligand (this compound) is generated and optimized to its lowest energy conformation. The 3D structure of the biological target (e.g., an enzyme like DNA gyrase or a kinase receptor) is obtained from a protein database. researchgate.net Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.

Defining the Binding Site: A specific region on the target protein, known as the active or binding site, is defined. This is where the ligand is expected to bind.

Docking Simulation: Using software like AutoDock, the ligand is placed in the binding site in numerous possible conformations and orientations. researchgate.net A scoring function is used to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. nih.gov The pose with the best score is considered the most likely binding mode.

Analysis of Interactions: The resulting ligand-protein complex is analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the binding. nih.govmdpi.com

Molecular Dynamics (MD) Simulation: While docking provides a static picture of the binding, MD simulations are used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov This method simulates the movements of atoms and molecules by solving Newton's equations of motion. An MD simulation can assess the stability of the binding pose predicted by docking and reveal conformational changes in both the ligand and the protein upon binding. nih.gov Analysis of the simulation trajectory can provide deeper insights into the strength and persistence of intermolecular interactions, such as the number of hydrogen bonds maintained over the simulation period. nih.gov These methods are crucial for rationalizing the biological activity of quinazoline derivatives and guiding the design of more potent and selective inhibitors. nih.gov

Applications of 2 Chloro 6 Iodoquinazoline in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthetic Building Block for Complex Heterocyclic Architectures

2-Chloro-6-iodoquinazoline serves as a foundational substrate for synthesizing a wide array of complex heterocyclic structures. The presence of two distinct halogen atoms—chlorine at the C2 position and iodine at the C6 position—provides orthogonal reactivity, which chemists can exploit to build intricate molecular frameworks through sequential and selective reactions. mdpi.comresearchgate.net The iodine atom at the C6 position is particularly amenable to substitution via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings. mdpi.comvulcanchem.com This allows for the introduction of various aryl, heteroaryl, or alkynyl groups onto the benzene (B151609) portion of the quinazoline (B50416) core.

Conversely, the chlorine atom at the C2 or C4 position (in related isomers) is activated towards nucleophilic aromatic substitution (SNAr). vulcanchem.comresearchgate.net This reactivity enables the introduction of amines, alkoxides, and other nucleophiles. vulcanchem.com For instance, in the related 2-aryl-4-chloro-6-iodoquinazolines, the C-I bond is intrinsically more reactive towards palladium-catalyzed cross-coupling reactions than the C4-Cl bond. mdpi.comresearchgate.netnih.gov This selectivity is contrary to what is observed in chloro-bromo substituted quinazolines, where the more electronically activated C4-Cl bond is typically more reactive. mdpi.com This predictable, stepwise functionalization allows for the controlled assembly of polysubstituted quinazolines, which can be further cyclized to form more complex, fused heterocyclic systems like imidazo[1,2-c]quinazolines. researchgate.net

Development of Functionalized Quinazoline Scaffolds for Advanced Chemical Transformations

The strategic placement of chloro and iodo substituents on the quinazoline ring makes this compound and its isomers ideal scaffolds for advanced chemical transformations. Researchers have extensively used palladium-catalyzed cross-coupling reactions to modify these scaffolds, creating libraries of novel compounds. mdpi.comresearchgate.net The differential reactivity of the C-I and C-Cl bonds allows for a programmed approach to synthesis. Typically, the more reactive C-I bond is addressed first using milder conditions, followed by the functionalization of the C-Cl bond under more forcing conditions or by using a different catalytic system. mdpi.comresearchgate.net

Key transformations include:

Sonogashira Coupling: To introduce alkynyl groups at the C6-position. mdpi.comresearchgate.net

Suzuki-Miyaura Coupling: To append aryl or heteroaryl moieties at the C6-position. mdpi.comresearchgate.net

Stille Coupling: For the introduction of organotin-derived fragments. mdpi.comresearchgate.net

Negishi Coupling: To form C-C bonds with organozinc reagents. mdpi.com

Nucleophilic Aromatic Substitution (SNAr): To substitute the C2 or C4-chloro group with various nucleophiles, such as amines or alkoxides. vulcanchem.commdpi.com

These reactions have been successfully employed in both sequential and one-pot, two-step procedures to afford unsymmetrical, polycarbo-substituted quinazolines. mdpi.comresearchgate.net The ability to precisely control the introduction of different functional groups is crucial for tuning the molecule's electronic and steric properties for specific applications. chim.itekb.eg

Table 1: Cross-Coupling Reactions for Functionalizing the 2-Aryl-4-chloro-6-iodoquinazoline Scaffold

Reaction TypeCoupling PositionReagents & CatalystsFunctional Group IntroducedReference
Sonogashira C6Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, NEt₃Alkynyl mdpi.comresearchgate.net
Suzuki-Miyaura C6Arylboronic Acid, PdCl₂(PPh₃)₂, PCy₃, K₂CO₃Aryl/Heteroaryl mdpi.comresearchgate.net
Stille C4Organostannane, Pd(PPh₃)₄Aryl/Alkenyl mdpi.comresearchgate.net
Negishi C2 or C5Organozinc Halide, Pd(OAc)₂, PPh₃Alkyl/Aryl mdpi.com
SNAr C4Amines, AlkoxidesAmino/Alkoxy vulcanchem.comresearchgate.net

Exploration in Materials Science: Photophysical Properties and Potential for Organic Electronic Devices

Functionalized quinazolines derived from this compound precursors have garnered significant interest in materials science due to their promising photophysical properties. mdpi.comresearchgate.net The extended π-conjugated systems that can be constructed via cross-coupling reactions often exhibit strong fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and photoelectric conversion elements. mdpi.comresearchgate.netresearchgate.net

Studies on 2,3-diaryl-6-(phenylethynyl)quinazolines, synthesized from 2-aryl-4-chloro-6-iodoquinazolines, have revealed interesting electronic absorption and emission characteristics. mdpi.comresearchgate.netnih.govdntb.gov.ua Their UV-Vis absorption spectra typically show multiple bands corresponding to π→π* and n→π* transitions. mdpi.comvulcanchem.com These molecules often display significant fluorescence, with emission wavelengths and quantum yields that are highly dependent on the nature of the substituents and the polarity of the solvent. mdpi.comresearchgate.netresearchgate.net This tunability is a key feature for developing new optoelectronic materials. researchgate.net For example, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer (ICT) properties, thereby shifting the emission color from blue to orange-yellow. mdpi.comresearchgate.netresearchgate.net The heavy iodine atom in the precursor can also influence photophysical pathways, potentially increasing intersystem crossing. vulcanchem.com

Table 2: Photophysical Data for Selected Quinazoline Derivatives in Dichloromethane (CH₂Cl₂)

Compound TypeAbsorption Maxima (λ_abs, nm)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Reference
2,3-Diaryl-6-(phenylethynyl)quinazolines283–330, 358–400480–4950.15–0.35 mdpi.comvulcanchem.com
6-Aryl/Styryl-4-aminoquinazolinesNot specified422–5610.02–0.57 researchgate.net
Iridium(III) Quinazoline ComplexesNot specified586–6190.15–0.60 researchgate.net

Integration into Multi-Step Synthetic Strategies for Diverse Target Compounds

The predictable and selective reactivity of this compound makes it an integral component of multi-step synthetic strategies aimed at producing diverse and complex target molecules. vapourtec.com Its ability to undergo sequential cross-coupling reactions allows for a modular approach to building molecular complexity. mdpi.comresearchgate.net Chemists can first perform a reaction at the highly reactive C-I bond, such as a Sonogashira coupling, and then carry out a second, different coupling reaction (e.g., Suzuki or Stille) or a nucleophilic substitution at the less reactive C-Cl bond. mdpi.comresearchgate.net

This step-wise approach has been successfully demonstrated in one-pot, two-step sequences, which are highly efficient as they reduce the need for intermediate purification steps. mdpi.comresearchgate.net For example, researchers have developed one-pot sequential Sonogashira/Stille and bis-Sonogashira cross-coupling reactions starting from 2-aryl-4-chloro-6-iodoquinazolines to synthesize novel, unsymmetrically substituted quinazolines. mdpi.comresearchgate.net These multi-step strategies are not limited to simple modifications; they are used to construct complex drug-like molecules and precursors for advanced materials. researchgate.netscialert.net The synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline from veratrole, for instance, involves a five-step process including nitration, reduction, ureaization, and cyclohydrolysis, highlighting the role of such intermediates in complex synthetic pathways. google.com

Table 3: Examples of Multi-Step Synthetic Strategies Utilizing Halogenated Quinazolines

Starting MaterialKey StepsIntermediateFinal Product TypeReference
5-Iodoanthranilic Acid1. Reaction with 4-chlorobenzoyl chloride2. Cyclization with formamide2-(4-Chlorophenyl)-6-iodo-3,4-dihydroquinazolin-4-one4-Alkylthio/Alkyloxy-6-iodoquinazolines scialert.net
2-Aryl-6-iodoquinazolin-4(3H)-ones1. Aromatization with POCl₃2. Sequential Pd-catalyzed cross-couplings (Sonogashira/Suzuki)2-Aryl-4-chloro-6-iodoquinazolinesUnsymmetrical polycarbo-substituted quinazolines mdpi.comresearchgate.net
2-Amino-5-iodobenzamide (B1582221)1. Cyclocondensation with benzaldehyde2. Aromatization with POCl₃2-Aryl-4-chloro-6-iodoquinazolinesPrecursors for photophysical studies mdpi.comresearchgate.net
Veratrole1. Nitration2. Reduction3. Ureaization4. Cyclohydrolysis3,4-Dimethoxy phenyl cyano carbamide2-Chloro-4-amino-6,7-dimethoxy quinazoline google.com

Conclusion and Future Research Directions

Summary of Key Advances in 2-Chloro-6-iodoquinazoline Chemistry

The chemistry of this compound and its derivatives has seen significant progress, establishing it as a versatile and crucial building block in synthetic organic and medicinal chemistry. A primary advance lies in the well-defined, differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond at the 6-position is intrinsically more reactive towards metal-catalyzed cross-coupling reactions than the carbon-chlorine (C-Cl) bond at the 2-position. mdpi.com This reactivity difference allows for regioselective functionalization, a key strategic advantage in multi-step syntheses.

Research has demonstrated that palladium-catalyzed reactions, such as the Sonogashira, Suzuki-Miyaura, and Stille cross-couplings, can be performed selectively at the C-6 iodine position while leaving the C-2 chlorine atom intact. mdpi.com For instance, the Sonogashira cross-coupling of 4-chloro-6-iodoquinazoline with protected propargylamine proceeds selectively at the C-6 position, enabling subsequent reactions at the C-4 chloro position to build more complex molecules. semanticscholar.org This sequential, one-pot, multi-reaction approach has become a powerful tool for creating diverse molecular architectures from a single starting scaffold. mdpi.com

The utility of this compound is underscored by its application as a key intermediate in the synthesis of high-value molecules, including pharmaceuticals. Notably, 4-chloro-6-iodoquinazoline is a critical precursor in the synthesis of Lapatinib, a potent tyrosine kinase inhibitor used in cancer therapy. guidechem.comgoogle.com The synthetic routes to this and other bioactive molecules leverage the predictable reactivity of the chloro and iodo groups, where the iodine often serves as a handle for introducing complex fragments via coupling reactions, and the chlorine is susceptible to nucleophilic aromatic substitution. guidechem.comnih.gov The synthesis of this compound itself has been optimized from precursors like 6-iodoquinazolin-4-ol, using reagents such as thionyl chloride or oxalyl chloride. guidechem.com

Emerging Trends in Halogenated Quinazoline (B50416) Functionalization and Derivatization

The functionalization of halogenated quinazolines, including this compound, is rapidly evolving beyond classical substitution reactions. A dominant trend is the extensive use of transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. mdpi.com This has enabled the introduction of a wide array of substituents (aryl, alkynyl, alkenyl) onto the quinazoline core, which is pivotal for developing new materials and tuning the pharmacological properties of drug candidates. mdpi.comnih.gov

Key emerging trends include:

Expansion of Cross-Coupling Reactions: The synthetic toolkit for modifying halogenated quinazolines has expanded to include a variety of powerful reactions like the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck reactions. mdpi.com These methods provide reliable pathways to poly-substituted quinazolines that were previously difficult to access. mdpi.com The development of advanced catalyst systems, including specialized palladium complexes with sophisticated phosphine ligands, has improved yields, expanded substrate scope, and allowed for reactions under milder conditions. mdpi.comrsc.org

Direct C-H Functionalization: A more recent and atom-economical trend is the direct functionalization of C-H bonds on the quinazoline scaffold. benthamdirect.comchim.it This approach avoids the need for pre-functionalization with halogens, reducing step counts and waste. While still a developing area for this specific scaffold, transition-metal-catalyzed C-H activation is a major focus in heterocyclic chemistry, aiming to directly append aryl, alkyl, or other groups to the quinazoline core. benthamdirect.com

Molecular Hybridization: There is a growing trend in medicinal chemistry to link the quinazoline scaffold with other pharmacologically active moieties to create hybrid molecules. nih.gov Halogenated quinazolines are ideal starting points for this strategy, as the halogen atoms provide reactive sites for coupling with other bioactive fragments, potentially leading to compounds with synergistic or multi-target activities. nih.gov

Perspectives on Future Research Opportunities and Synthetic Challenges

The unique reactivity profile of this compound positions it as a valuable platform for future innovation, although significant challenges remain.

Future Research Opportunities:

Library Synthesis for Drug Discovery: The established regioselective chemistry of this compound is perfectly suited for the combinatorial synthesis of large libraries of complex, poly-functionalized quinazolines. nih.gov These libraries can be screened for activity against a wide range of biological targets, particularly protein kinases, where the quinazoline scaffold is a well-established pharmacophore. nih.govnih.gov

Development of Novel Materials: The quinazoline core possesses interesting photophysical properties that can be tuned by substitution. mdpi.com Future research could explore the synthesis of novel organic materials for applications in electronics, such as organic light-emitting diodes (OLEDs) or sensors, by systematically derivatizing the 2- and 6-positions of the quinazoline ring.

Sustainable Chemistry: A significant opportunity lies in developing more sustainable and environmentally friendly synthetic methods. This includes exploring catalysis with earth-abundant metals (like copper or iron) to replace precious metals like palladium, or developing photocatalyzed and electrochemical functionalization reactions that can proceed under milder conditions. chim.it

Synthetic Challenges:

Achieving Full Regiocontrol: While the C-I bond is generally more reactive, achieving perfect selectivity in all cases can be challenging, especially with complex substrates or under harsh reaction conditions. Fine-tuning of catalysts, ligands, and reaction conditions is often necessary to prevent side reactions or loss of selectivity.

Functionalization of Other Positions: Current methods largely focus on the existing halogen handles. A major challenge is the development of selective C-H activation methods to functionalize other positions on the quinazoline ring (e.g., C-5, C-7, C-8), which would open up new vectors for molecular design.

Managing Solubility: As complex, poly-aromatic substituents are added to the rigid quinazoline core, the resulting molecules can suffer from poor solubility. This poses a significant challenge not only during synthesis and purification but also for biological testing and formulation of potential drug candidates. Future synthetic designs will need to incorporate strategies to mitigate this issue.

Q & A

Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model transition states and activation energies for Suzuki-Miyaura or Ullmann couplings. Molecular docking (AutoDock Vina) screens potential targets for derivative libraries. Retrosynthetic tools (e.g., Synthia) propose feasible routes for halogen substitution or ring functionalization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.